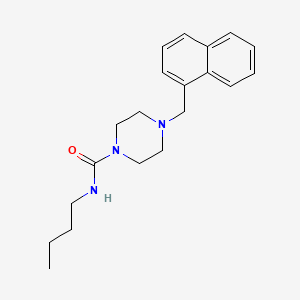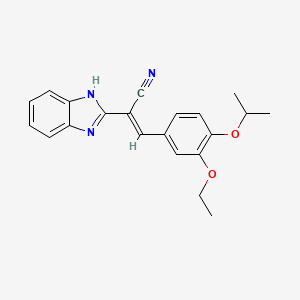
N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases and disorders. In
Applications De Recherche Scientifique
N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including inflammation, pain, cancer, and neurological disorders. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, neuropathic pain, and colitis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Mécanisme D'action
N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide is a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various pathological conditions. The CB2 receptor is involved in the regulation of inflammation, pain, and immune function. This compound binds to the CB2 receptor and blocks its activation by endogenous cannabinoids, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, neuropathic pain, and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. This compound has a high affinity for the CB2 receptor and is selective for this receptor, which reduces the potential for off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise modulation of this receptor. It has also been extensively studied in preclinical models, which provides a strong foundation for further investigation. However, this compound has some limitations, including its complex synthesis method and potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the investigation of N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide. One potential direction is the development of more potent and selective CB2 receptor antagonists for the treatment of various diseases and disorders. Another direction is the investigation of the potential neuroprotective effects of this compound in models of neurodegenerative diseases and traumatic brain injury. Additionally, the combination of this compound with other drugs or treatments may enhance its therapeutic efficacy in various diseases and disorders.
Méthodes De Synthèse
N-butyl-4-(1-naphthylmethyl)-1-piperazinecarboxamide is synthesized by a multistep process that involves the reaction of 1-naphthylmethylamine with butyl isocyanate, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and isolation by chromatography. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
Propriétés
IUPAC Name |
N-butyl-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-3-11-21-20(24)23-14-12-22(13-15-23)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,2-3,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPYSMOMOZAGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5265409.png)
![(3aS*,6aS*)-2-allyl-5-(1-methylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5265414.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5265432.png)
![1-{[1-({6-[(2-methoxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5265438.png)
![4-(cyclopropylmethyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5265444.png)
![2-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5265447.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5265453.png)
![3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5265454.png)
![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5265462.png)
![1-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5265464.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5265469.png)
![ethyl {5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B5265472.png)
![N-(3-chlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5265485.png)
